molecular formula C18H11F3N2O B4370679 3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4370679
M. Wt: 328.3 g/mol
InChI Key: MVFWIBJIMLTVJG-UHFFFAOYSA-N
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Description

3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are characterized by a fused ring system combining an isoxazole and a pyridine ring. The presence of a trifluoromethyl group and a naphthyl moiety further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The isoxazole intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor. This step often requires the use of strong bases or catalysts to facilitate the ring closure.

    Functional Group Modifications: The final steps involve the introduction of the trifluoromethyl group and the naphthyl moiety. These modifications can be achieved through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group and naphthyl moiety can enhance its binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 3-methyl-6-(1-naphthyl)-4-methylisoxazolo[5,4-b]pyridine

Uniqueness

Compared to similar compounds, 3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine stands out due to the presence of both the trifluoromethyl group and the naphthyl moiety. These structural features enhance its chemical reactivity, binding affinity, and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-6-naphthalen-1-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c1-10-16-14(18(19,20)21)9-15(22-17(16)24-23-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWIBJIMLTVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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3-methyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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